molecular formula C17H13N2OSe B12945057 5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one

5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one

Katalognummer: B12945057
Molekulargewicht: 340.3 g/mol
InChI-Schlüssel: YIDVXGOHVGCPQJ-PTNGSMBKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one: is a synthetic organic compound that belongs to the class of selenoxoimidazolidinones. This compound is characterized by the presence of a selenoxo group attached to an imidazolidinone ring, with additional phenyl and methylbenzylidene substituents. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with 3-phenyl-2-selenoxoimidazolidin-4-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The selenoxo group can be oxidized to form selenones or other selenium-containing derivatives.

    Reduction: The compound can be reduced to form selenoethers or other reduced selenium species.

    Substitution: The phenyl and methylbenzylidene groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products:

    Oxidation: Selenones or selenoxides.

    Reduction: Selenoethers or selenides.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of selenium-containing heterocycles and other complex molecules.

Biology: Research has shown that selenium-containing compounds, including 5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one, exhibit antioxidant properties and can modulate biological pathways related to oxidative stress.

Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an antioxidant and its ability to interact with biological targets involved in various diseases.

Industry: In the industrial sector, the compound may be used in the development of novel materials with unique properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of 5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one involves its interaction with molecular targets and pathways related to oxidative stress and redox regulation. The selenoxo group can participate in redox reactions, modulating the activity of enzymes and other proteins involved in cellular defense mechanisms. Additionally, the compound’s structural features allow it to interact with specific receptors or enzymes, influencing various biological processes.

Vergleich Mit ähnlichen Verbindungen

    4-Methylbenzylidene camphor (4-MBC): A UV filter used in sunscreens with similar structural features but different functional groups.

    2,6-Bis(4-methylbenzylidene)cyclohexanone: Another compound with a benzylidene group, used in organic synthesis.

Uniqueness: 5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one is unique due to the presence of the selenoxo group, which imparts distinct redox properties and potential biological activities not found in similar compounds

Eigenschaften

Molekularformel

C17H13N2OSe

Molekulargewicht

340.3 g/mol

InChI

InChI=1S/C17H13N2OSe/c1-12-7-9-13(10-8-12)11-15-16(20)19(17(21)18-15)14-5-3-2-4-6-14/h2-11H,1H3/b15-11-

InChI-Schlüssel

YIDVXGOHVGCPQJ-PTNGSMBKSA-N

Isomerische SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)[Se])C3=CC=CC=C3

Kanonische SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)[Se])C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.